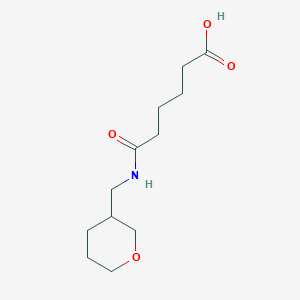![molecular formula C12H13N3O2 B7559323 N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide, also known as NMPC, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a pyrazole derivative that has shown potential in various biological and medical applications, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and pathways involved in these processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the invasion and migration of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in lab experiments is its specificity towards certain enzymes and pathways. This allows researchers to target specific processes and study their effects in a more controlled manner. However, one limitation of using this compound is its potential toxicity towards normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its anti-inflammatory and anti-cancer activities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research and potential clinical applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and specificity towards certain enzymes and pathways make it a valuable tool for studying biological and medical processes. Further research is needed to fully understand its potential and limitations, and to develop more efficient synthesis methods for its use in scientific research and potential clinical applications.
Synthesemethoden
The synthesis of N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide involves the reaction of 3-hydroxybenzaldehyde with 2-methylpyrazole-3-carboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has shown potential in inhibiting the growth of cancer cells, making it a potential anti-cancer drug.
Eigenschaften
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(5-6-14-15)12(17)13-8-9-3-2-4-10(16)7-9/h2-7,16H,8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWWSCWMKMEVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
